2-Thiophen-2-ylmethyl-benzoic acid
Overview
Description
2-Thiophen-2-ylmethyl-benzoic acid is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(thiophen-2-ylmethyl)benzoic acid is the reaction between carboxylic acids and amines . This compound acts as a highly active catalyst for direct amidation at room temperature for a large range of substrates .
Mode of Action
2-(thiophen-2-ylmethyl)benzoic acid interacts with its targets by facilitating the direct amidation between carboxylic acids and amines . This interaction results in the formation of amides, which are crucial components in a wide range of biochemical processes .
Biochemical Pathways
The compound affects the biochemical pathway of amide synthesis. It catalyzes the direct amidation between carboxylic acids and amines, leading to the formation of amides . The downstream effects of this pathway include the synthesis of proteins, as amides are integral parts of amino acids, the building blocks of proteins.
Result of Action
The molecular and cellular effects of 2-(thiophen-2-ylmethyl)benzoic acid’s action primarily involve the formation of amides. This can impact various biological processes, as amides play a crucial role in the structure and function of proteins .
Biochemical Analysis
Biochemical Properties
The role of 2-(Thiophen-2-ylmethyl)benzoic acid in biochemical reactions is primarily as a catalyst for direct amidation between carboxylic acids and amines . This compound can interact with a wide range of substrates, including aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, as well as primary, secondary, heterocyclic, and even functionalized amines . The nature of these interactions involves the compound facilitating the reaction between the carboxylic acid and amine to form an amide .
Molecular Mechanism
The molecular mechanism of 2-(Thiophen-2-ylmethyl)benzoic acid involves its role as a catalyst in the amidation process. It is suggested that the compound may facilitate the formation of an acylborate intermediate, which then reacts with the amine to form the amide . This process involves binding interactions with the carboxylic acid and amine substrates, potentially leading to changes in their reactivity and subsequent gene expression.
Metabolic Pathways
It is known that thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal–Knorr reaction, and the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester .
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADQOOYORSPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311316 | |
Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62636-87-7 | |
Record name | NSC241141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research paper "Reductive Cleavage of Phthalides with Iodotrimethylsilane" in the context of 2-(2-thienylmethyl)benzoic acid?
A1: The research paper [] outlines a novel method for synthesizing 2-(2-thienylmethyl)benzoic acid. The researchers successfully demonstrate the reductive cleavage of a specific 3-arylphthalide (containing a thiophene ring) using iodotrimethylsilane, yielding 2-(2-thienylmethyl)benzoic acid as one of the products. This method offers a potentially valuable pathway for obtaining this specific compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.